molecular formula C7H11NO2 B1591912 4-Oxocyclohexanecarboxamide CAS No. 204136-88-9

4-Oxocyclohexanecarboxamide

Cat. No. B1591912
CAS RN: 204136-88-9
M. Wt: 141.17 g/mol
InChI Key: ACLDPFULPGCZMG-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarboxamide is a chemical compound with the CAS Number 204136-88-9 . Its linear formula is C7H11NO2 . The IUPAC name for this compound is 4-hydroxy-3-cyclohexene-1-carboxamide .


Molecular Structure Analysis

The molecular weight of this compound is 141.17 . The InChI code for this compound is 1S/C7H11NO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2,(H2,8,10) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.163g/cm3 . The boiling point of this compound is 356ºC at 760 mmHg .

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones The crystal structures of three anticonvulsant enaminones related to 4-Oxocyclohexanecarboxamide were analyzed, revealing sofa conformations of cyclohexene rings and significant hydrogen bonding forming infinite chains of molecules. This study provides insights into the molecular behavior and interactions of similar compounds (Kubicki, Bassyouni, & Codding, 2000).

Amelioration of Skin Dryness Tranexamic acid, structurally similar to this compound, showed potential in ameliorating wrinkles caused by skin dryness. The study indicates that tranexamic acid can affect fibroblast and mast cell proliferation, leading to improved skin conditions (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).

Synthesis and Biological Activity The synthesis of compounds structurally related to this compound led to the creation of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides, with studies indicating potential antimicrobial and analgesic activities. These findings could open avenues for further research into the compound's medicinal applications (Gein, Nosova, Lezhnina, Gein, Voronina, Starovoytova, & Dmitriev, 2021).

PET Imaging and Serotonin Receptors A study compared the use of 18F-Mefway with 18F-FCWAY for the quantification of serotonin 1A receptors in humans. It provides insights into the potential use of similar compounds in neuroimaging, highlighting the importance of understanding the molecular behavior of such compounds in medical applications (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, & Ryu, 2015).

Chemotherapy Resistance in Myeloid Leukemia Oxazaphosphorines, including cyclophosphamide and derivatives of this compound, are used in chemotherapy for various cancers, including myeloid leukemia. Understanding their mechanisms can lead to improved treatment strategies and overcoming resistance (Andersson & Murray, 2002).

Safety and Hazards

The safety information for 4-Oxocyclohexanecarboxamide includes several hazard statements: H302-H315-H319-H332-H335 . This means that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

4-oxocyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLDPFULPGCZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609773
Record name 4-Oxocyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204136-88-9
Record name 4-Oxocyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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